molecular formula C12H12FNO2 B7628158 6-Fluoro-2-(3-hydroxypropyl)isoquinolin-1-one

6-Fluoro-2-(3-hydroxypropyl)isoquinolin-1-one

Cat. No.: B7628158
M. Wt: 221.23 g/mol
InChI Key: FOAWZZWBUSEPTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2-(3-hydroxypropyl)isoquinolin-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is a derivative of isoquinolin-1-one and has a fluorine atom and a hydroxypropyl group attached to it.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(3-hydroxypropyl)isoquinolin-1-one involves its interaction with the sigma-1 receptor. This receptor is located in various tissues and organs such as the brain, heart, and immune system. Activation of the sigma-1 receptor has been shown to have various effects such as modulation of ion channels, regulation of calcium homeostasis, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. However, studies have shown that this compound has the potential to modulate various signaling pathways in the body. For example, it has been found to activate the ERK1/2 pathway, which is involved in cell proliferation and survival.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-Fluoro-2-(3-hydroxypropyl)isoquinolin-1-one in lab experiments is its ability to selectively interact with the sigma-1 receptor. This allows researchers to investigate the role of this receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 6-Fluoro-2-(3-hydroxypropyl)isoquinolin-1-one. One direction is to investigate its potential use in the treatment of various diseases such as depression, anxiety, and neurodegenerative disorders. Another direction is to explore its interaction with other receptors and signaling pathways in the body. Additionally, further studies are needed to investigate its pharmacokinetics and toxicity in vivo.

Synthesis Methods

The synthesis of 6-Fluoro-2-(3-hydroxypropyl)isoquinolin-1-one involves the reaction of 6-fluoroisoquinolin-1-one with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide. The product is obtained after purification by column chromatography.

Scientific Research Applications

6-Fluoro-2-(3-hydroxypropyl)isoquinolin-1-one has potential applications in medical research due to its ability to interact with certain receptors in the body. This compound has been found to have an affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes. Sigma-1 receptor agonists have been investigated for their potential use in the treatment of various diseases such as depression, anxiety, and neurodegenerative disorders.

Properties

IUPAC Name

6-fluoro-2-(3-hydroxypropyl)isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c13-10-2-3-11-9(8-10)4-6-14(12(11)16)5-1-7-15/h2-4,6,8,15H,1,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAWZZWBUSEPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN(C2=O)CCCO)C=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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